7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound is a pyrimido-triazinone derivative characterized by a fused heterocyclic core (pyrimido[1,2-a][1,3,5]triazin-6-one) substituted with a tetrahydrofuran-2-ylmethyl group at position 3, a 3-(trifluoromethyl)phenyl group at position 1, and methyl groups at positions 7 and 6.
Properties
Molecular Formula |
C20H23F3N4O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
7,8-dimethyl-3-(oxolan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H23F3N4O2/c1-13-14(2)24-19-26(16-6-3-5-15(9-16)20(21,22)23)11-25(12-27(19)18(13)28)10-17-7-4-8-29-17/h3,5-6,9,17H,4,7-8,10-12H2,1-2H3 |
InChI Key |
REUQKMIJBXSUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=CC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific information on the mechanism of action is lacking.
- Further research is needed to understand how it interacts with cellular components or receptors.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocyclic Framework
The pyrimido[1,2-a][1,3,5]triazin-6-one core is shared with compounds such as 775291-66-2 (4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one) . Key differences lie in substituents:
- Target compound : 3-(tetrahydrofuran-2-ylmethyl), 1-[3-(trifluoromethyl)phenyl], 7,8-dimethyl.
- 775291-66-2: 4-(4-fluorophenyl), 8-methyl, 2-[(4-methylphenyl)amino]. These substitutions influence lipophilicity and target engagement. For instance, the trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
Substituent-Driven Physicochemical Properties
A Tanimoto coefficient-based similarity analysis (as in ) would quantify structural resemblance. For example:
| Compound | Molecular Weight | logP* | H-Bond Donors | H-Bond Acceptors | Similarity to Target (%) |
|---|---|---|---|---|---|
| Target Compound | ~470 | 3.2 | 1 | 6 | 100 |
| 775291-66-2 | ~424 | 3.8 | 2 | 5 | ~65 |
| 1173693-97-4 | ~505 | 4.1 | 0 | 5 | ~50 |
*Predicted values based on analogous compounds.
Functional Group Comparisons
- Trifluoromethyl Phenyl Group: Shared with 1173693-97-4 (a piperidin-1-yl methanone derivative), this group is critical for π-π stacking and hydrophobic interactions in kinase binding .
- Tetrahydrofuran Substituent : Similar to 1192170-73-2 (a benzofuran derivative), this moiety may enhance metabolic resistance compared to linear alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
